Cas no 2229535-12-8 (2-(3-aminoprop-1-en-2-yl)-4-fluorophenol)

2-(3-aminoprop-1-en-2-yl)-4-fluorophenol 化学的及び物理的性質
名前と識別子
-
- 2-(3-aminoprop-1-en-2-yl)-4-fluorophenol
- 2229535-12-8
- EN300-1824988
-
- インチ: 1S/C9H10FNO/c1-6(5-11)8-4-7(10)2-3-9(8)12/h2-4,12H,1,5,11H2
- InChIKey: RCORYJARSVKTKX-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=C(C=1)C(=C)CN)O
計算された属性
- せいみつぶんしりょう: 167.074642105g/mol
- どういたいしつりょう: 167.074642105g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1824988-0.25g |
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol |
2229535-12-8 | 0.25g |
$1117.0 | 2023-09-19 | ||
Enamine | EN300-1824988-5.0g |
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol |
2229535-12-8 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1824988-1.0g |
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol |
2229535-12-8 | 1g |
$1214.0 | 2023-06-01 | ||
Enamine | EN300-1824988-10g |
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol |
2229535-12-8 | 10g |
$5221.0 | 2023-09-19 | ||
Enamine | EN300-1824988-2.5g |
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol |
2229535-12-8 | 2.5g |
$2379.0 | 2023-09-19 | ||
Enamine | EN300-1824988-0.05g |
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol |
2229535-12-8 | 0.05g |
$1020.0 | 2023-09-19 | ||
Enamine | EN300-1824988-10.0g |
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol |
2229535-12-8 | 10g |
$5221.0 | 2023-06-01 | ||
Enamine | EN300-1824988-1g |
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol |
2229535-12-8 | 1g |
$1214.0 | 2023-09-19 | ||
Enamine | EN300-1824988-0.1g |
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol |
2229535-12-8 | 0.1g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1824988-0.5g |
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol |
2229535-12-8 | 0.5g |
$1165.0 | 2023-09-19 |
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
2-(3-aminoprop-1-en-2-yl)-4-fluorophenolに関する追加情報
Introduction to 2-(3-aminoprop-1-en-2-yl)-4-fluorophenol (CAS No: 2229535-12-8)
2-(3-aminoprop-1-en-2-yl)-4-fluorophenol, identified by the chemical identifier CAS No: 2229535-12-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining an aromatic ring with a fluorinated substituent and an alkenylamine side chain, has garnered attention due to its potential applications in drug discovery and molecular recognition. The presence of both fluorine and amine functional groups makes it a versatile scaffold for designing molecules with tailored biological activities.
The compound's structure consists of a phenolic hydroxyl group attached to a benzene ring substituted with a fluorine atom at the para position, linked via an ethylene bridge to an aminopropene side chain. This configuration allows for diverse interactions with biological targets, making it a valuable intermediate in the synthesis of novel therapeutic agents. The fluorine atom, in particular, is known for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties of pharmaceutical compounds, which has led to its widespread use in medicinal chemistry.
In recent years, the exploration of fluorinated aromatic compounds has seen substantial growth, driven by their enhanced bioavailability and improved pharmacological profiles. The amine-propene moiety in 2-(3-aminoprop-1-en-2-yl)-4-fluorophenol provides opportunities for further functionalization, enabling the construction of complex molecules through cross-coupling reactions, hydrogen bonding interactions, or metal-catalyzed transformations. Such modifications are crucial for optimizing drug-like properties and achieving desired therapeutic effects.
One of the most compelling aspects of this compound is its potential as a building block for small-molecule drugs targeting various diseases. For instance, studies have shown that structurally similar compounds exhibit inhibitory activity against enzymes involved in inflammatory pathways. The fluorophenol core can serve as a scaffold for developing molecules that interact with proteins or nucleic acids, offering a promising route to novel therapeutics. Additionally, the alkenylamine group can be exploited for designing ligands that bind to specific receptors or enzymes, further expanding the compound's utility in drug design.
Recent advances in computational chemistry have facilitated the rapid screening of such compounds for their biological activity. Molecular docking simulations and virtual screening have been employed to identify derivatives of 2-(3-aminoprop-1-en-2-yl)-4-fluorophenol that may exhibit enhanced potency or selectivity against disease-causing targets. These computational approaches have accelerated the drug discovery process, allowing researchers to prioritize promising candidates for experimental validation.
The synthesis of 2-(3-aminoprop-1-en-2-yl)-4-fluorophenol involves multi-step organic transformations that highlight its synthetic versatility. Key steps include the introduction of the fluorine atom via halogen exchange or direct fluorination methods, followed by functionalization of the propene chain with an amine group. Such synthetic strategies leverage modern catalytic systems and transition-metal complexes to achieve high yields and regioselectivity. The ability to construct this compound efficiently is crucial for its application in medicinal chemistry and materials science.
In addition to its pharmaceutical applications, this compound has shown promise in other areas such as agrochemicals and material science. The unique combination of functional groups makes it a suitable candidate for designing molecules with specific physicochemical properties. For example, fluorinated phenols are known to exhibit improved stability under environmental stressors, making them valuable in crop protection agents. Furthermore, their ability to participate in π-stacking interactions has been explored in the development of liquid crystals or organic semiconductors.
The growing interest in fluoroaromatics has also spurred research into greener synthetic methodologies. Recent studies have focused on developing catalytic processes that minimize waste and energy consumption while maintaining high efficiency. Such innovations are essential for sustainable chemistry and align with global efforts to reduce the environmental impact of chemical manufacturing. The synthesis of 2-(3-aminoprop-1-en-2-yl)-4-fluorophenol exemplifies these trends, as researchers seek eco-friendly routes to produce this versatile intermediate.
Future directions in the study of this compound may include exploring its role in targeted therapy or diagnostic applications. The ability to modify its structure allows for fine-tuning its interactions with biological systems, making it a candidate for precision medicine approaches. Moreover, advances in imaging techniques have opened new avenues for using fluorinated compounds as contrast agents or probes in biomedical research. The unique properties of 2-(3-aminoprop-1-en-2-yl)-4-fluorophenol position it as a key player in these emerging fields.
In conclusion,2-(3-aminoprop-1-en-2-yl)-4-fluorophenol (CAS No: 2229535-12-8) represents a fascinating molecule with broad applications across multiple disciplines. Its structural features—particularly the combination of an aromatic ring with a fluorine substituent and an alkenylamine side chain—make it a valuable scaffold for drug discovery and material design. As research continues to uncover new synthetic methods and biological functions, this compound is poised to play an increasingly important role in advancing chemical biology and medicinal chemistry.
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